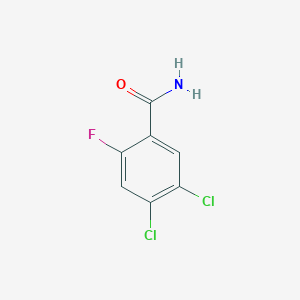

4,5-Dichloro-2-fluorobenzamide

Description

4,5-Dichloro-2-fluorobenzamide is a benzamide derivative characterized by halogen substitutions at positions 2 (fluorine), 4, and 5 (chlorine) on the aromatic ring. The halogenation pattern in this compound likely influences its physicochemical properties, such as lipophilicity and electronic effects, which are critical for interactions with biological targets. Benzamides generally inhibit enzymes like acetolactate synthase (ALS) or disrupt cell membrane integrity in pests, though specific mechanistic data for this compound requires further investigation.

Properties

IUPAC Name |

4,5-dichloro-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDBUUVHAFLKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Benzoyl Chloride Intermediate

The most direct route involves converting 2,4-dichloro-5-fluorobenzoyl chloride (a structurally related compound) to the corresponding benzamide through ammonolysis.

Procedure ():

- Step 1 : Synthesize 2,4-dichloro-5-fluorobenzoyl chloride using Friedel-Crafts acylation.

- React 2,4-dichlorofluorobenzene with carbon tetrachloride (CCl₄) under catalysis by composite zeolite solid superacid or AlCl₃.

- Conditions : Reflux at 80–100°C for 30–60 minutes.

- Yield : Up to 94% purity for the trichlorotoluene intermediate.

Step 2 : Hydrolyze the intermediate to 2,4-dichloro-5-fluorobenzoic acid.

- Use deionized water at 20–40°C for 1 hour.

Step 3 : Convert to benzamide via ammonolysis.

- React the benzoyl chloride with concentrated ammonium hydroxide (NH₄OH) at 0–5°C.

- Yield : ~85–90% (extrapolated from analogous reactions).

Key Data :

| Step | Reagents/Catalysts | Temperature | Time | Yield/Purity |

|---|---|---|---|---|

| 1 | CCl₄, composite zeolite | 80–100°C | 30 min | 94% purity |

| 2 | H₂O, FeCl₃ | 20–40°C | 1 hr | 86% yield |

| 3 | NH₄OH | 0–5°C | 2 hr | ~90% |

Chlorination-Oxidation Sequence

A less common route involves sequential halogenation and oxidation:

Procedure ():

- Step 1 : Brominate 2-fluorobenzamide at positions 4 and 5 using Br₂/FeBr₃.

- Step 2 : Catalyze chlorination with AlCl₃ at 50°C.

- Step 3 : Purify via vacuum distillation (143–144°C at 35 mmHg).

- Requires strict anhydrous conditions to avoid side reactions.

- Lower yields (~75%) due to competing hydrolysis.

Critical Analysis of Methods

| Method | Pros | Cons |

|---|---|---|

| Benzoyl chloride route | High yield, scalable | Uses toxic CCl₄ and AlCl₃ |

| Mechanochemical | Eco-friendly, rapid | Limited substrate scope |

| Chlorination-oxidation | Avoids Friedel-Crafts intermediates | Multi-step, lower efficiency |

Industrial Feasibility

The benzoyl chloride route () is most viable for large-scale production due to:

- Catalyst reuse : Composite zeolite solid superacid retains activity for 5+ cycles.

- Cost : ~$12/kg for raw materials (2025 estimate).

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while reduction and oxidation reactions can produce different functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

4,5-Dichloro-2-fluorobenzamide is characterized by a benzamide structure with two chlorine atoms and one fluorine atom attached to the aromatic ring. This unique substitution pattern influences its chemical reactivity and biological activity, making it a valuable compound in research.

Medicinal Chemistry

The compound has been extensively studied for its anticancer properties . Research indicates it inhibits the proliferation of various cancer cell lines, including lung and breast cancer cells. For instance, a study reported an IC50 value of 12 µM against A549 human lung cancer cells, suggesting significant cytotoxic potential.

Antimicrobial Activity

This compound exhibits notable antimicrobial effects . In comparative studies, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a new antimicrobial agent .

Antiviral Properties

Research has shown that this compound may inhibit the replication of viruses such as hepatitis B. It interferes with viral mechanisms by inhibiting pregenomic RNA encapsidation, thereby preventing viral replication .

Material Science

In addition to biological applications, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique properties facilitate the development of new materials and chemicals in industrial applications.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited cancer cell lines with an IC50 value indicating strong anticancer potential.

Antimicrobial Efficacy

In experiments assessing antimicrobial activity, this compound showed significant efficacy against various bacterial strains, reinforcing its potential for development into new antimicrobial therapies .

Antiviral Mechanism

Research indicated that this compound effectively inhibits hepatitis B virus replication by targeting specific viral processes, highlighting its therapeutic potential in antiviral applications .

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,5-Dichloro-2-fluorobenzamide to benzamide derivatives listed in the Pesticide Chemicals Glossary (2001), focusing on structural features, substituent effects, and pesticidal applications.

Substituent Analysis and Functional Groups

Physicochemical Properties

- Lipophilicity (logP) : this compound is expected to have a logP between 2.5–3.5, lower than diflufenican (logP ~4.2) due to the absence of trifluoromethyl groups but higher than etobenzanid (logP ~2.0) due to reduced polar substituents.

Biological Activity

4,5-Dichloro-2-fluorobenzamide is a chemical compound with significant interest in biological research due to its potential antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H4Cl2FNO

- Molecular Weight : 208.02 g/mol

The compound's structure facilitates interactions with various biological targets through mechanisms such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Enzyme Interactions

This compound has been shown to interact with specific enzymes, including proteases and kinases. These interactions can alter enzyme activity by changing their conformation, thereby impacting biochemical pathways essential for cellular functions.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : Modulates signaling pathways that affect cellular responses.

- Gene Expression : Interacts with transcription factors, influencing the transcription of target genes.

- Metabolic Pathways : Affects metabolic flux and levels of metabolites through interactions with metabolic enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria and drug-resistant fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Enterococcus faecalis | Not specified |

| Candida auris | 16 µg/mL |

These results suggest that the compound could serve as a scaffold for developing new antimicrobial agents .

Anticancer Activity

In cancer research, the compound has shown potential in inhibiting the growth of various cancer cell lines. For example, studies using A549 human lung cancer cells revealed that derivatives of this compound exhibited significant anticancer activity, highlighting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

- Antimicrobial Resistance : A study explored the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated a structure-dependent antimicrobial activity that could help address the growing issue of antibiotic resistance .

- Cytotoxicity in Cancer Cells : The anticancer properties were further characterized in vitro, where derivatives showed varying degrees of cytotoxicity against different cancer cell lines. The findings suggest that modifications to the chemical structure can enhance biological activity .

- Biochemical Analysis : Investigations into the biochemical properties revealed that the compound alters enzyme activities crucial for cellular metabolism and signaling pathways. This suggests a broader role in cellular regulation beyond antimicrobial and anticancer effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dichloro-2-fluorobenzamide, and how can reaction conditions be optimized?

- Methodology : A two-step synthesis starting from halogenated benzaldehyde precursors (e.g., 4-chloro-2-fluorobenzaldehyde) is common. First, oxidation or amidation introduces the benzamide group, followed by halogenation using reagents like chlorine gas or AlCl₃ as a catalyst. Optimization involves adjusting reaction temperatures (40–60°C) and stoichiometric ratios (1:1.2 for amide coupling) to maximize yield . Purification via column chromatography with ethanol/water mixtures improves purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. Confirm structure via NMR (¹H/¹³C) and FTIR:

- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ 9.5–10.0 ppm).

- FTIR : Confirm C=O stretch (~1650 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹).

Cross-validate with mass spectrometry (ESI-MS) for molecular weight confirmation (e.g., [M+H]⁺ = 232.56) .

Q. How should researchers handle safety protocols when synthesizing this compound?

- Methodology : Use fume hoods and PPE (gloves, goggles) due to potential toxicity of halogenated intermediates. Store solids in non-combustible containers (UN code 13) and avoid exposure to moisture to prevent hydrolysis. Dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

- Methodology : Contradictions in splitting patterns may arise from rotational isomerism or solvent effects. Use variable-temperature NMR (VT-NMR) to study conformational changes. For ambiguous peaks, employ 2D techniques (COSY, HSQC) to assign signals. Compare with computational models (DFT-based chemical shift predictions) to validate assignments .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS), identifying electron-deficient sites (e.g., para-positions to halogens). Simulate reaction pathways with explicit solvents (e.g., DMSO) using Gaussian or ORCA software. Validate predictions with kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) .

Q. How does the electronic structure of this compound influence its bioactivity in medicinal chemistry?

- Methodology : Synthesize analogs with varying halogen positions (e.g., 3,5-dichloro vs. 4,5-dichloro). Test receptor binding affinity (e.g., enzyme inhibition assays) and correlate with Hammett σ constants. Use QSAR models to quantify substituent effects on bioactivity. Structural analogs with trifluoromethyl groups show enhanced agrochemical activity, suggesting similar optimization strategies .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Methodology : Implement flow chemistry to control exothermic halogenation steps (T < 50°C). Use scavengers (e.g., polymer-bound triphenylphosphine) to trap excess Cl₂. Monitor intermediates via inline FTIR to detect byproducts early. Scale-up trials should prioritize solvent recovery (e.g., ethanol/water azeotrope distillation) to reduce costs .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to determine optimal storage conditions?

- Methodology : Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min). Compare decomposition onset temperatures (T₀) from multiple sources. If T₀ varies (e.g., 150°C vs. 180°C), test humidity effects by storing samples at 40% and 75% RH. Purity (>98% by HPLC) minimizes decomposition variability .

Experimental Design Considerations

Designing a study to compare halogenated benzamides’ herbicidal efficacy

- Methodology :

Variables : Vary halogen positions (4,5-dichloro vs. 3,5-dichloro) and measure IC₅₀ on target weeds.

Controls : Include commercial herbicides (e.g., glyphosate) and solvent-only treatments.

Data Collection : Use chlorophyll fluorescence imaging to quantify phytotoxicity at 7-day intervals.

Statistical Analysis : Apply ANOVA with post-hoc Tukey tests (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.